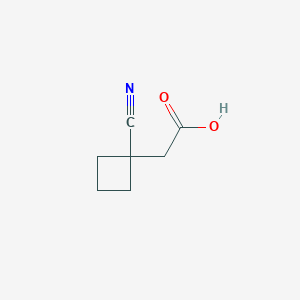

2-(1-Cyanocyclobutyl)acetic acid

Description

The exact mass of the compound 2-(1-Cyanocyclobutyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-Cyanocyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyanocyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyanocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMEQJUZJOBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246210-25-2 | |

| Record name | 2-(1-cyanocyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-Cyanocyclobutyl)acetic acid CAS number 1246210-25-2

The following technical guide provides an in-depth analysis of 2-(1-Cyanocyclobutyl)acetic acid (CAS 1246210-25-2), a critical building block in the synthesis of conformationally restricted amino acids and pharmaceutical intermediates.[1]

PART 1: EXECUTIVE SUMMARY & STRATEGIC SIGNIFICANCE

In the landscape of modern medicinal chemistry, 2-(1-Cyanocyclobutyl)acetic acid represents a high-value "geminal-disubstituted" scaffold.[1] Its structural core—a cyclobutane ring bearing both a nitrile and an acetic acid moiety at the same carbon (C1)—serves as a gateway to conformationally constrained γ-amino acids .

While often associated in vendor catalogs with Abrocitinib (a JAK1 inhibitor), this compound is chemically most analogous to the precursor of Gabapentin (Neurontin). Specifically, it is the cyclobutyl homolog of 1-cyanocyclohexylacetic acid. Its primary utility lies in:

-

Bioisosteric Replacement: Substituting the cyclohexyl ring of Gabapentinoids with a cyclobutyl ring to alter lipophilicity and metabolic stability.

-

Constrained Scaffolds: Introducing rigid geometry into peptide mimetics or enzyme inhibitors.

-

Divergent Synthesis: The nitrile group allows reduction to a primary amine (yielding the γ-amino acid) or hydrolysis to a dicarboxylic acid.

Strategic Insight: The synthesis of this molecule is non-trivial due to the challenge of chemoselectivity . The objective is to hydrolyze a dinitrile or cyano-ester precursor selectively to the mono-acid mono-nitrile, avoiding the formation of the di-acid (1,1-cyclobutanediacetic acid).[1] This guide prioritizes a biocatalytic approach to ensure this selectivity.

PART 2: CHEMICAL PROFILE & PROPERTIES[2][3][4]

The following physicochemical data provides the baseline for experimental handling and characterization.

| Property | Specification | Notes |

| IUPAC Name | 2-(1-Cyanocyclobutyl)acetic acid | Also referred to as (1-Cyanocyclobutyl)acetic acid |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Sparingly soluble in water at acidic pH |

| pKa (Predicted) | ~4.2 (Carboxylic acid) | |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive; store in desiccator |

PART 3: SYNTHETIC ARCHITECTURE

The synthesis of CAS 1246210-25-2 requires a strategy that installs the geminal substitution pattern on the cyclobutane ring. We compare the Traditional Chemical Route against the Recommended Biocatalytic Route .

Retrosynthetic Analysis

The molecule is best disconnected at the acetic acid side chain or the nitrile group. The most robust precursor is the dinitrile (1-(cyanomethyl)cyclobutanecarbonitrile), which can be desymmetrized.[1]

Caption: Retrosynthetic logic identifying the dinitrile as the pivotal intermediate for selective hydrolysis.

Recommended Protocol: Biocatalytic Hydrolysis

This method is superior to acid/base hydrolysis because it prevents the over-hydrolysis of the nitrile group on the ring, which is sterically hindered but still susceptible to harsh conditions.

Phase 1: Synthesis of the Dinitrile Precursor

Reaction Type: Knoevenagel Condensation followed by Michael Addition.

-

Reagents: Cyclobutanone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Ammonium Acetate (cat.), Toluene.[1]

-

Step A (Condensation): Reflux cyclobutanone and ethyl cyanoacetate with a Dean-Stark trap to remove water. This yields Ethyl 2-cyano-2-cyclobutylideneacetate .[1]

-

Step B (Michael Addition): Treat the unsaturated ester with Potassium Cyanide (KCN) (1.1 eq) in Ethanol/Water.

-

Safety Note: This step generates HCN in situ. Maintain pH >9.

-

-

Step C (Decarboxylation): The resulting intermediate is subjected to thermal decarboxylation (heating in DMSO with LiCl) or saponification/decarboxylation to yield 1-(cyanomethyl)cyclobutanecarbonitrile (the dinitrile).

Phase 2: Enzymatic Selective Hydrolysis

Reaction Type: Nitrilase-mediated desymmetrization.[1]

Materials:

-

Substrate: 1-(cyanomethyl)cyclobutanecarbonitrile (from Phase 1).

-

Enzyme: Nitrilase (EC 3.5.5.1) - Specific strains like Acidovorax facilis (often available in screening kits from Codexis or similar).

-

Buffer: Phosphate buffer (100 mM, pH 7.2).[1]

Protocol:

-

Preparation: Suspend the dinitrile substrate (50 mM final conc.) in Phosphate buffer.

-

Initiation: Add Nitrilase enzyme powder (loading depends on activity, typically 10-20 mg/mmol substrate).[1]

-

Incubation: Agitate at 30°C and 200 rpm for 12–24 hours.

-

Monitoring: Use HPLC (C18 column) to monitor the disappearance of the dinitrile and formation of the mono-acid.

-

Control: Ensure pH remains neutral; the reaction produces ammonia, which can raise pH. Use a pH-stat or strong buffer.

-

-

Termination: Acidify reaction mixture to pH 2.0 using 6N HCl. This stops the enzyme and protonates the product.

-

Isolation: Extract the aqueous phase 3x with Ethyl Acetate.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Yield Expectation: 85–92% (High regioselectivity for the exocyclic nitrile hydrolysis).

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of CAS 1246210-25-2, the following spectral features must be confirmed.

| Method | Expected Signal / Observation | Diagnostic Value |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H): Carboxylic acid proton.δ 2.65 (s, 2H): Methylene protons (-CH₂-COOH).δ 1.8–2.4 (m, 6H): Cyclobutane ring protons.[1] | The singlet at 2.65 ppm confirms the isolated methylene group adjacent to the quaternary carbon. |

| ¹³C NMR | ~172 ppm: Carbonyl (COOH).~122 ppm: Nitrile (CN).~38 ppm: Quaternary carbon (C1).[1] | Presence of distinct C=O and C≡N peaks confirms the bifunctional nature. |

| IR Spectroscopy | 2240 cm⁻¹: Sharp Nitrile stretch (C≡N).1710 cm⁻¹: Strong Carbonyl stretch (C=O).2500–3300 cm⁻¹: Broad O-H stretch. | Simultaneous presence of Nitrile and Acid bands.[2] |

| Mass Spectrometry | [M-H]⁻ = 138.05 (ESI Negative Mode) | Confirms molecular weight (139.15). |

PART 5: APPLICATION IN DRUG DEVELOPMENT

While often tagged with Abrocitinib , researchers must distinguish between the geminal (1,[1]1) substitution of this compound and the cis-1,3 substitution of the Abrocitinib core.

Workflow: Synthesis of Gabapentin Analogs

The primary utility of CAS 1246210-25-2 is as a precursor to Cyclobutyl-Gabapentin (1-(aminomethyl)cyclobutylacetic acid).

Caption: Conversion of the nitrile intermediate to the pharmacologically active amino acid.

Protocol for Reduction:

-

Dissolve CAS 1246210-25-2 in Methanol/Ammonia.

-

Add Raney Nickel catalyst (washed).

-

Hydrogenate at 50 psi H₂ for 6 hours.

-

Filter catalyst and concentrate to yield the amino acid.

PART 6: SAFETY & HANDLING (GHS)[1]

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Precaution: While the final product is an acid, the synthesis intermediates (Dinitriles and Cyanides) are acutely toxic.

-

Cyanide Protocol: All reactions involving KCN or HCN generation must be performed in a dedicated fume hood with a cyanide detector.

-

Waste Disposal: Aqueous waste from the cyanide step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

PART 7: REFERENCES

-

Pfizer Inc. (2020). Process for preparation of abrocitinib. WO2020261041A1. (Describes cyclobutane building blocks in JAK inhibitor synthesis). Link

-

Zhu, D., et al. (2007).[1] Nitrilase-catalyzed selective hydrolysis of dinitriles and green access to the cyanocarboxylic acids of pharmaceutical importance. Advanced Synthesis & Catalysis, 349(16), 2617-2620.[1] (Establishes the biocatalytic route for 1-cyanocycloalkylacetic acids). Link[1]

-

BenchChem. (2025). 1-(Cyanomethyl)cyclohexanecarbonitrile Technical Guide. (Provides stability and hydrolysis data for the homologous cyclohexyl system). Link[1]

-

PubChem. (2025). Compound Summary: 2-(1-cyanocyclobutyl)acetic acid.[3][4][5][6] National Library of Medicine. Link[1]

-

Grygorenko, O. O., et al. (2021).[1][7] Cyclobutane-containing building blocks in drug discovery. European Journal of Organic Chemistry. (Review of cyclobutane synthons). Link[1]

Sources

- 1. Cyanocobalamin [webbook.nist.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 181289-16-7|3-Cyano-5-methylhexanoic Acid|BLD Pharm [bldpharm.com]

- 4. 108747-49-5|3-Cyanobutanoic acid|BLD Pharm [bldpharm.com]

- 5. 133481-09-1|2-(1-Cyanocyclohexyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 1246210-25-2 | 2-(1-cyanocyclobutyl)acetic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(1-Cyanocyclobutyl)acetic acid

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(1-Cyanocyclobutyl)acetic acid. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies used to confirm the structure and purity of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 2-(1-Cyanocyclobutyl)acetic acid incorporates several key functional groups that give rise to distinct spectroscopic signatures: a carboxylic acid, a nitrile group, and a cyclobutyl ring. Each of these moieties will be interrogated using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the spectroscopic analysis of 2-(1-Cyanocyclobutyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-Cyanocyclobutyl)acetic acid, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet that can exchange with D₂O. |

| ~2.7 | Singlet | 2H | -CH₂-COOH | These protons are alpha to the carbonyl group, which deshields them. The absence of adjacent protons would result in a singlet. |

| ~2.2-2.6 | Multiplet | 4H | Cyclobutyl -CH₂- (adjacent to quaternary C) | The two methylene groups on the cyclobutyl ring adjacent to the quaternary carbon are deshielded by the nitrile group. They are expected to show complex splitting due to coupling with each other and the other cyclobutyl protons. |

| ~1.9-2.2 | Multiplet | 2H | Cyclobutyl -CH₂- (beta to quaternary C) | This methylene group is further from the electron-withdrawing groups and will therefore appear at a higher field (more shielded) compared to the other cyclobutyl protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears at a very low field. |

| ~120 | -C≡N | The carbon of the nitrile group typically appears in this region. |

| ~45 | Quaternary Cyclobutyl Carbon | The quaternary carbon atom of the cyclobutyl ring, bonded to the nitrile and the acetic acid side chain. |

| ~40 | -CH₂-COOH | The methylene carbon of the acetic acid moiety. |

| ~30 | Cyclobutyl -CH₂- | The methylene carbons of the cyclobutyl ring. Due to symmetry, some may be equivalent. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-(1-Cyanocyclobutyl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the acidic proton.[2]

-

Instrument Setup : The data should be acquired on a 300 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended) :

-

To confirm assignments, acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMQC (to establish direct C-H correlations). HMBC can be used to identify long-range C-H correlations, which is particularly useful for assigning the quaternary carbon.

-

Caption: A typical workflow for NMR analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad band, often obscuring the C-H stretches.[4][5] |

| ~2950 | C-H stretch | Cyclobutyl & Methylene | Medium to sharp peaks on top of the broad O-H band. |

| ~2240 | C≡N stretch | Nitrile | Sharp, medium intensity peak. This is a very characteristic absorption. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp peak. Its position can be influenced by hydrogen bonding.[5] |

| ~1400 | C-O-H bend | Carboxylic Acid | Medium intensity, broad. |

| ~1250 | C-O stretch | Carboxylic Acid | Medium to strong intensity. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation :

-

Solid (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Solid (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

-

Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

The molecular formula for 2-(1-Cyanocyclobutyl)acetic acid is C₇H₉NO₂. The monoisotopic mass is approximately 139.06 g/mol .[1]

-

Ionization Technique : Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 140.07 or a deprotonated molecule [M-H]⁻ at m/z 138.06.[1]

-

Predicted Adducts : Other common adducts that might be observed include the sodium adduct [M+Na]⁺ at m/z 162.05.[1]

-

Fragmentation : Tandem MS (MS/MS) of the parent ion would likely show characteristic losses.

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of COOH (45 Da).

-

Cleavage of the C-C bond between the cyclobutyl ring and the acetic acid side chain.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.[6]

-

Instrumentation : Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[7]

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

-

For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of 2-(1-Cyanocyclobutyl)acetic acid, employing a combination of NMR, IR, and MS, provides a robust framework for its structural elucidation and confirmation. While experimental data is not widely published, the predicted spectroscopic features detailed in this guide offer a strong foundation for what researchers should expect to observe. By following the outlined protocols, scientists can generate high-quality, reliable data to verify the identity and purity of this compound, which is a critical step in any research or development pipeline.

References

-

PubChem. 2-(1-cyanocyclobutyl)acetic acid. National Center for Biotechnology Information. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Standards and Technology (NIST). Acetic acid, cyano-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Crunch Chemistry. (2023, January 12). Interpreting an infrared spectrum. [Link]

- Han, J., & Lee, S. Y. (2015). A Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 27(21), 7474.

-

PubChem. 2-(1-Cyanocyclohexyl)acetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 7). Conformational Behavior of Cyanoacetic Acid: A Combined Matrix Isolation Fourier Transform Infrared Spectroscopy and Theoretical Study. [Link]

-

ResearchGate. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

-

National Center for Biotechnology Information. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. [Link]

-

ResearchGate. (2025, August 9). Liquid Chromatography-Mass Spectrometry to Monitor the Labeling Process Stability and Identify Derivatives during the Preparation of 188Re-MN-16ET: A Radiopharmaceutical for Hepatoma. [Link]

-

Biological Magnetic Resonance Bank. Acetic Acid at BMRB. [Link]

-

The Royal Society of Chemistry. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. [Link]

-

ResearchGate. Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. [Link]

-

The Royal Society of Chemistry. Synthesis of acetic acid from CO2, CH3I and H2 using a water-soluble electron storage catalyst. [Link]

-

Newomics. Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. [Link]

- Google Patents.

Sources

- 1. PubChemLite - 2-(1-cyanocyclobutyl)acetic acid (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1-Cyanocyclobutyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1-Cyanocyclobutyl)acetic acid. Intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, this document outlines both the theoretical basis and practical, step-by-step protocols for these critical assessments. By explaining the causality behind experimental choices and grounding methodologies in authoritative guidelines, this guide serves as a robust resource for generating reliable and reproducible data essential for development and regulatory purposes.

Introduction

2-(1-Cyanocyclobutyl)acetic acid is a molecule of interest possessing two key functional groups: a nitrile and a carboxylic acid.[1][2] This unique structure presents specific challenges and considerations regarding its solubility and stability, which are fundamental physicochemical properties that dictate its handling, formulation, storage, and ultimate application.[3] Understanding these characteristics is not merely a data-gathering exercise; it is a prerequisite for successful product development, ensuring safety, efficacy, and a viable shelf-life.[3][4]

This guide provides the necessary protocols to:

-

Determine the thermodynamic solubility of the compound in various aqueous and organic media.

-

Establish an intrinsic stability profile through systematic forced degradation studies, as recommended by the International Council for Harmonisation (ICH).[3][4][5][6]

-

Identify potential degradation pathways and develop a stability-indicating analytical method.

Physicochemical Properties

A foundational understanding of the molecule's inherent properties is crucial for designing meaningful solubility and stability experiments.

| Property | Value / Structure | Source |

| Chemical Structure |  | PubChem[2] |

| Molecular Formula | C₇H₉NO₂ | PubChem[2] |

| Molecular Weight | 139.15 g/mol | PubChem[2] |

| Predicted XlogP | 0.3 | PubChem[2] |

| Functional Groups | Carboxylic Acid, Nitrile | N/A |

| Predicted pKa | ~4-5 (Carboxylic Acid) | The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids, influencing its charge state and solubility in response to pH changes.[1][7] |

Aqueous and Solvent Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a critical parameter for everything from reaction chemistry to drug bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its simplicity and reliability.[8][9][10][11]

3.1 Rationale for Method and Solvent Selection

-

Methodology: The shake-flask method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a true measure of thermodynamic solubility.[8][12] Extended incubation times (e.g., 24-48 hours) are crucial to ensure this equilibrium is reached, especially for compounds that dissolve slowly.[8][9]

-

Solvent Selection: The choice of solvents is designed to cover a range of polarities and pH values relevant to pharmaceutical and chemical processes.

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): These are selected to understand how the ionization state of the carboxylic acid group (pKa ~4-5) affects solubility. At pH 2.0, the compound will be protonated (neutral), while at pH 7.4 and 9.0, it will be deprotonated (anionic), which is expected to significantly increase aqueous solubility.

-

Organic Solvents (Methanol, Acetonitrile, Ethyl Acetate): These are common solvents in organic synthesis, purification, and formulation, providing a broad understanding of the compound's solubility characteristics.[13][14]

-

3.2 Experimental Workflow for Solubility Determination

The following diagram outlines the systematic process for determining the solubility of 2-(1-Cyanocyclobutyl)acetic acid.

Caption: Workflow for the Shake-Flask Solubility Assay.

3.3 Detailed Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of solid 2-(1-Cyanocyclobutyl)acetic acid (e.g., 10-20 mg) to a series of glass vials. The key is to ensure solid material remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent (pH 2.0 buffer, pH 7.4 buffer, pH 9.0 buffer, Methanol, Acetonitrile, Ethyl Acetate) to the vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[8][9]

-

Phase Separation: After agitation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sampling: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any undissolved particulates. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered sample with the analytical mobile phase to a concentration within the calibration curve range. Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.2).

-

Calculation: Determine the concentration in the original sample by accounting for the dilution factor and express the solubility in mg/mL or µg/mL.

3.4 Anticipated Solubility Profile (Hypothetical Data)

| Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |

| 0.01 N HCl (pH 2.0) | High | Low | The carboxylic acid is protonated (neutral), reducing its affinity for the polar aqueous medium. |

| PBS (pH 7.4) | High | High | The carboxylic acid is deprotonated (anionic), significantly enhancing aqueous solubility.[1] |

| 0.01 N NaOH (pH 9.0) | High | Very High | The compound is fully deprotonated, maximizing its interaction with water. |

| Methanol | 5.1 | High | A polar protic solvent capable of hydrogen bonding with both the nitrile and carboxylic acid groups. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent; solubility will depend on dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | Low-Moderate | A less polar solvent, expected to have lower solvating power for this molecule. |

Chemical Stability and Forced Degradation

Stability testing is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[3][4] Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[3][4][5][6][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[5]

4.1 Rationale for Stress Conditions

The conditions outlined below are based on ICH guideline Q1A(R2) and are designed to probe the molecule's susceptibility to common degradation pathways like hydrolysis and oxidation.[4][5]

-

Acid/Base Hydrolysis: Targets the nitrile and carboxylic acid functional groups. The nitrile group is susceptible to hydrolysis, which can proceed first to an amide and then to a carboxylic acid.[16]

-

Oxidation: Assesses the molecule's vulnerability to oxidative stress. Although there are no obvious easily oxidizable groups, this is a standard test to ensure robustness.

-

Thermal: Evaluates the intrinsic stability of the molecule at elevated temperatures.

-

Photostability: Determines if the molecule is sensitive to light, which can induce photolytic degradation.

4.2 Stability-Indicating Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[3]

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for separating small to medium polarity organic molecules. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Gradient | 10% B to 90% B over 20 min | A gradient elution is necessary to ensure that the parent compound and any potential degradants, which may have different polarities, are well-separated. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 210 nm | The carboxyl and nitrile groups exhibit UV absorbance at lower wavelengths. A Photo Diode Array (PDA) detector is preferred to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

4.3 Experimental Workflow for Forced Degradation

This diagram illustrates the parallel nature of a forced degradation study.

Caption: Workflow for the Forced Degradation Study.

4.4 Detailed Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

-

Acidic Hydrolysis: Mix with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 60 °C.

-

Basic Hydrolysis: Mix with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Heat at 60 °C.

-

Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Prepare one sample in the solution and place another sample of the solid powder in an oven at 80 °C.

-

Photolytic Degradation: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using the validated HPLC-UV method.

-

Data Evaluation: Calculate the percentage of degradation. Examine the chromatograms for any new peaks, which represent potential degradation products. Use a PDA detector to check for peak purity.

4.5 Potential Degradation Pathway

The most probable degradation pathway under hydrolytic conditions is the hydrolysis of the nitrile group.

Caption: Predicted hydrolytic degradation of the nitrile group.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(1-Cyanocyclobutyl)acetic acid. The experimental protocols are designed to generate high-quality, reliable data that is crucial for informed decision-making throughout the chemical or pharmaceutical development lifecycle.

Key Recommendations:

-

Solubility: The pH-dependent solubility should be a primary consideration for any aqueous formulations or processes. The compound is expected to be significantly more soluble in neutral to basic conditions.

-

Stability: The primary stability liability is likely the hydrolysis of the nitrile functional group.[16] Care should be taken to control pH and moisture during long-term storage. The stability-indicating HPLC method developed through forced degradation studies should be used for all future purity and stability assessments.

-

Handling & Storage: Based on the stability profile, the compound should be stored in well-sealed containers, protected from light and moisture, and at controlled room temperature.

By adhering to these methodologies, researchers and scientists can ensure a thorough and accurate characterization of 2-(1-Cyanocyclobutyl)acetic acid, mitigating risks and accelerating the development timeline.

References

-

Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Iram, F., et al. (2016, December 14). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

- Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.

-

Chemistry LibreTexts. (2024, May 9). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(1-cyanocyclobutyl)acetic acid (C7H9NO2). Retrieved from [Link]

-

Heyen, S., et al. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Retrieved from [Link]

-

Anderson, S. Z., et al. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis. PMC. Retrieved from [Link]

-

Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. Retrieved from [Link]

-

Fiveable. (2025, August 15). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

-

International Journal of Latest Trends in Engineering and Technology. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PubChemLite - 2-(1-cyanocyclobutyl)acetic acid (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianjpr.com [asianjpr.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. ijltet.org [ijltet.org]

- 14. solubility data of several solvents in acetic acid separation process [ijltet.org]

- 15. m.youtube.com [m.youtube.com]

- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

Computational Architectures for Cyanocyclobutane Scaffolds

Executive Summary: The Strained Nitrile Paradigm

Cyanocyclobutane (c-C₄H₇CN) represents a unique intersection of high ring strain (~26.3 kcal/mol) and significant dipolar character (nitrile group μ ≈ 3.9 D). For drug development professionals, this scaffold offers a "high-energy" pharmacophore capable of rigidifying peptide backbones or acting as a bioisostere for carbonyl groups.

This guide provides a rigorous theoretical framework for modeling cyanocyclobutane derivatives. Unlike flexible alkyl chains, the cyclobutane ring requires specific attention to puckering potentials and dispersion interactions . Standard DFT protocols often fail to capture the subtle energy barrier between equatorial and axial conformers. This document outlines a self-validating computational workflow to ensure accuracy in predictive modeling.

Computational Methodology & Theory

Level of Theory Selection

The choice of functional is critical for four-membered rings. While B3LYP is the historical workhorse, it often underestimates barrier heights for ring inversion.

-

Recommended Functional: ωB97X-D or M06-2X .

-

Causality: Cyclobutane rings rely on "puckering" to relieve torsional strain (eclipsing interactions).[1] This involves subtle non-covalent interactions (NCIs) across the ring. Dispersion-corrected functionals (like ωB97X-D) accurately model these intramolecular forces, whereas B3LYP may predict a structure that is too planar.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Causality: The nitrile group (

) contains a lone pair and high electron density perpendicular to the bond axis. Diffuse functions (++) are non-negotiable for correctly describing the orbital extent of the nitrogen atom and the strained electron density of the C-C ring bonds.

-

Solvation Models

The nitrile group is highly sensitive to dielectric environments.

-

Implicit: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is sufficient for geometry optimization.

-

Explicit: For vibrational frequency analysis of the

stretch, include 1-2 explicit water molecules if modeling aqueous biological environments, as H-bonding shifts the frequency by ~10-15 cm⁻¹.

Structural Dynamics: The Puckering Coordinate

Cyclobutane is not planar; it exists in a "wing" or "butterfly" shape. In cyanocyclobutane, this creates two distinct conformers: Equatorial and Axial .[2]

Conformational Preference

Theoretical and experimental data (Microwave/IR) confirm the Equatorial conformer is the global minimum.

| Parameter | Equatorial (Global Min) | Axial (Local Min) | |

| Puckering Angle | ~25-30° | ~20-25° | 0.0 kcal/mol |

| Dipole Moment | High | Lower | +1.15 kcal/mol (4.8 kJ/mol) |

| Steric Strain | Minimized | Increased (1,3-diaxial like) | -- |

Note: The energy difference is small enough that at physiological temperatures (

Workflow Visualization

The following diagram illustrates the necessary workflow to identify and validate these conformers.

Figure 1: Computational workflow for isolating cyanocyclobutane conformers. Note the feedback loop at the Frequency Calculation stage to ensure true minima.

Reactivity & Synthesis Simulation

For drug synthesis, the stability of the cyclobutane ring is paramount. The nitrile group exerts an electron-withdrawing effect, destabilizing the ring toward certain nucleophilic attacks but stabilizing radical intermediates.

Ring Strain Release

The ring strain (~26 kcal/mol) drives reactivity. In theoretical modeling, you must map the Transition State (TS) for ring opening.

-

Homolytic Cleavage: The C-C bond adjacent to the nitrile is weakest due to radical stabilization by the cyano group (captodative effect if another substituent is present).

-

Protocol: Perform a Relaxed Potential Energy Surface (PES) scan, elongating the C1-C2 bond in 0.1 Å increments.

Isodesmic Reactions for Strain Calculation

To validate your calculated energies, use an isodesmic reaction (where bond types are conserved).

Reaction:

Calculate the

Pharmaceutical Applications (Bioisosteres)[7]

Cyanocyclobutane is increasingly used as a bioisostere for:

-

Carbonyl Groups: The

dipole mimics -

Phenyl Rings: The "Exited" state of benzene. It provides a rigid spacer without the metabolic liability of an aromatic ring (avoiding arene oxide formation).

Docking Protocol

When docking cyanocyclobutane derivatives into protein targets:

-

Do not treat the ring as rigid. Allow ring flip (puckering inversion).

-

Electrostatics: The nitrile nitrogen is a weak Hydrogen Bond Acceptor (HBA). Ensure your force field (e.g., AMBER/GAFF2) assigns correct partial charges. DFT-derived charges (RESP) are superior to Gasteiger charges for this specific dipole.

Detailed Experimental Protocols

Protocol A: Geometry Optimization (Gaussian 16/ORCA Format)

Objective: Obtain the global minimum structure of equatorial cyanocyclobutane.

Step 1: Input Preparation Construct the Z-matrix with the cyano group in the equatorial position. Set the puckering angle (dihedral C2-C1-C3-C4) to ~30°.

Step 2: Route Section (Gaussian)

-

freq: Calculates IR frequencies (validates minimum).

-

wB97XD: Dispersion-corrected functional.

-

int=ultrafine: Critical for soft modes like ring puckering.

Step 3: Analysis

-

Check for zero imaginary frequencies.

-

Extract the dipole moment.[11]

-

Compare the C-C bond lengths. The bonds adjacent to the CN group should be slightly shorter due to hybridization effects (

-like character of the ipso carbon).

Protocol B: Transition State Search (Ring Inversion)

Objective: Calculate the energy barrier between Equatorial and Axial forms.

Step 1: Guess Structure Create a planar (flat) cyanocyclobutane structure. This is the approximate TS for inversion.

Step 2: Route Section

-

opt=ts: Search for a saddle point.

-

calcfc: Calculate force constants at the first step (helps convergence).

Step 3: Validation

-

Look for exactly one imaginary frequency.

-

Visualize the vibration: It should be the "butterfly" flapping motion of the ring.

Visualizing the Reaction Coordinate

The following diagram depicts the energy landscape of the ring inversion, a critical concept for understanding the molecule's behavior in solution.

Figure 2: Energy landscape of cyanocyclobutane ring inversion. The planar TS represents the barrier between the stable equatorial and metastable axial conformers.

References

-

Powell, D. L., et al. (1989).[2] "Vibrational Spectra and Conformations of Cyanocyclobutane." Acta Chemica Scandinavica, 43, 441-449.[2] Link

- Key Finding: Establishes the equatorial conformer preference and provides experimental IR/Raman data for valid

-

Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. Link

- Key Finding: Fundamental thermodynamic data on cyclobutane ring strain (~26 kcal/mol).

-

Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link

- Key Finding: Justification for using wB97X-D/B3LYP-D3 to capture dispersion in puckered rings.

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Key Finding: Contextualizes small strained rings and polar groups (like nitriles) in modern drug architecture.

-

Gaussian 16 User Reference. "Opt Keyword - Transition State Optimization." Link

- Key Finding: Standard protocols for TS searching referenced in Protocol B.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. q-chem.com [q-chem.com]

- 5. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sensitivity of the C-N Vibration to Solvation in Dicyanobenzenes: A DFT Study [scirp.org]

- 8. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular docking, DFT calculation and molecular dynamics simulation of Triazine-based covalent organic framework as a nanocarrier for delivering anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

Methodological & Application

Application Note: High-Purity Isolation of 2-(1-Cyanocyclobutyl)acetic Acid for Pharmaceutical Research and Development

Introduction

2-(1-Cyanocyclobutyl)acetic acid is a bifunctional chemical building block of significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold, combined with the versatile handles of a carboxylic acid and a nitrile group, makes it a valuable precursor for synthesizing complex molecular architectures. The presence of impurities—such as unreacted starting materials, synthetic byproducts, or residual solvents—can critically compromise the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs)[1][2].

This guide provides a comprehensive overview of robust purification strategies for 2-(1-Cyanocyclobutyl)acetic acid. Moving beyond simple step-by-step instructions, we will delve into the underlying chemical principles that govern each technique. This application note is designed for researchers, process chemists, and drug development professionals, offering field-proven insights to enable the consistent production of this key intermediate with the highest possible purity.

Foundational Principles: Understanding the Molecule and its Impurities

The successful purification of any compound begins with a thorough understanding of its physicochemical properties and the likely nature of its contaminants.

Molecular Characteristics: 2-(1-Cyanocyclobutyl)acetic acid (C₇H₉NO₂) possesses two key functional groups that dictate its behavior:

-

Carboxylic Acid (-COOH): This group imparts acidic properties (pKa is estimated to be similar to related carboxylic acids, ~4-5). Its polarity and solubility are highly dependent on pH. In basic conditions, it deprotonates to form a water-soluble carboxylate salt. In acidic or neutral conditions, it is protonated and more soluble in organic solvents.

-

Nitrile (-C≡N): This is a polar functional group that contributes to the molecule's overall polarity and can engage in dipole-dipole interactions[3].

The cyclobutyl ring provides a nonpolar hydrocarbon backbone. This combination of polar functional groups and a nonpolar scaffold results in moderate polarity, requiring careful selection of solvents for extraction and crystallization.

Common Process Impurities: Impurities are typically introduced during synthesis and can be broadly categorized[1][4]:

-

Unreacted Starting Materials: For example, a cyclobutanone precursor or a cyanoacetate derivative used in a Knoevenagel-type condensation[5].

-

Reaction Byproducts: Compounds formed from side reactions, such as decarboxylation products if the synthesis involves excessive heat[6].

-

Reagents and Catalysts: Residual acids, bases (e.g., ammonium acetate), or other reagents used to drive the reaction[5].

-

Residual Solvents: High-boiling point solvents like DMF, DMSO, or toluene that are difficult to remove under vacuum[4][7].

A logical workflow is essential for selecting the appropriate purification strategy based on the scale of the reaction and the nature of the impurities.

Caption: Decision workflow for purifying 2-(1-Cyanocyclobutyl)acetic acid.

Extractive Workup: The First Line of Defense

An extractive workup is the most powerful initial step to remove a large portion of impurities post-reaction. It leverages the acidic nature of the target compound to selectively move it between aqueous and organic phases, leaving many impurities behind[8].

Causality: The key is pH manipulation. By treating the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated (R-COOH → R-COO⁻ Na⁺). This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities (like unreacted starting materials or non-acidic byproducts) remain in the organic layer, which is then discarded. The aqueous layer, now containing the purified product as its salt, is then re-acidified (e.g., with HCl). This protonates the carboxylate (R-COO⁻ → R-COOH), causing the neutral product to precipitate or be extracted back into a fresh organic solvent.

Caption: Workflow for acid-base extractive purification.

Experimental Protocol: Acid-Base Extraction

-

Dilution: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to fully dissolve the material.

-

Initial Wash: Transfer the solution to a separatory funnel and wash with water (1 x volume) and then brine (1 x volume) to remove highly water-soluble impurities and salts[8].

-

Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume). Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Shake vigorously and allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean flask. Repeat the base extraction on the organic layer two more times, combining all aqueous extracts.

-

Expert Insight: Sodium bicarbonate is preferred over stronger bases like NaOH, which can potentially hydrolyze the nitrile group.

-

-

Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). A precipitate of the pure product should form, or the solution may become cloudy.

-

Product Extraction: Extract the acidified aqueous layer with three portions of fresh ethyl acetate.

-

Final Wash & Dry: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, purified solid[8].

Recrystallization: Achieving High Crystalline Purity

Recrystallization is the gold-standard technique for purifying solid organic compounds. It operates on the principle that the desired compound and its impurities will have different solubilities in a given solvent system[9][10]. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.

Causality: When a hot, saturated solution is cooled slowly, the molecules of the target compound self-assemble into a highly ordered crystal lattice, a thermodynamically favorable process. Impurity molecules, being different in size, shape, and polarity, do not fit well into this growing lattice and are excluded, remaining dissolved in the cold solvent (the mother liquor)[11].

Protocol: Solvent Screening for Recrystallization

-

Place approximately 20-30 mg of crude product into several small test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility.

-

If insoluble at room temperature, heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves[11].

-

Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will form abundant, well-defined crystals upon cooling.

-

Expert Insight: If no single solvent is ideal, a two-solvent system (e.g., Ethyl Acetate/Hexane) can be used. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly[9][12].

-

| Solvent/System | Room Temp Solubility | Hot Solubility | Crystal Formation on Cooling | Recommendation |

| Water | Sparingly Soluble | Moderately Soluble | Fair | Possible, but recovery may be low. |

| Toluene | Sparingly Soluble | Very Soluble | Excellent | Excellent Candidate. |

| Ethyl Acetate | Moderately Soluble | Very Soluble | Poor | Not ideal as a single solvent. |

| Hexane | Insoluble | Insoluble | N/A | Use as an anti-solvent. |

| Ethyl Acetate / Hexane | - | - | Excellent | Excellent Candidate. |

| Ethanol | Soluble | Very Soluble | Poor | Not suitable. |

| Table 1: Hypothetical solubility screening results for 2-(1-Cyanocyclobutyl)acetic acid based on its structure. |

Experimental Protocol: Bulk Recrystallization (Using Toluene)

-

Place the crude, extracted solid into an Erlenmeyer flask with a stir bar.

-

Add a minimum amount of toluene to create a slurry.

-

Heat the flask on a hot plate with stirring. Add more toluene in small portions until the solid completely dissolves at a near-boiling temperature.

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes[13].

-

If charcoal or insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[13].

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold, fresh toluene to remove any adhering mother liquor.

-

Dry the crystals under high vacuum to a constant weight.

Chromatographic Purification

When impurities have solubility profiles very similar to the product, making recrystallization ineffective, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase[14][15].

Causality: Silica gel is a polar adsorbent. Polar compounds will adsorb more strongly to the silica and elute more slowly, while nonpolar compounds will have weaker interactions and elute faster. For 2-(1-Cyanocyclobutyl)acetic acid, the polar carboxylic acid and nitrile groups will cause it to adhere strongly to the silica.

Caption: Principle of chromatographic separation on silica gel.

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: Develop a mobile phase using Thin-Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate. The ideal system will give the product an Rf value of ~0.3[15].

-

Expert Insight: Due to the carboxylic acid, the spot may "streak" on the TLC plate. Adding ~0.5-1% acetic acid to the mobile phase will suppress deprotonation of the product, resulting in a much sharper spot and better separation on the column.

-

-

Column Packing: Prepare a glass column with a plug of cotton or glass wool. Add a layer of sand, then fill the column with silica gel slurried in the initial mobile phase (e.g., 70:30 Hexane/EtOAc + 0.5% AcOH). Allow the silica to settle into a uniform bed without air bubbles[14][16].

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the column.

-

Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.

-

Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the mobile phase (e.g., from 70:30 to 50:50 Hexane/EtOAc) to elute the more strongly adsorbed product[15].

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The small amount of acetic acid in the eluent is volatile and will be removed during this step.

Final Purity Assessment and Handling

Regardless of the method used, the final purity must be confirmed.

-

Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.

-

NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Drying: The final product should be dried thoroughly under high vacuum to remove all residual solvents.

-

Storage: Store the purified, dry solid in a well-sealed container, protected from moisture, at room temperature or refrigerated to ensure long-term stability.

Conclusion

The purification of 2-(1-Cyanocyclobutyl)acetic acid is a multi-step process that relies on a sound understanding of its chemical properties. A well-executed acid-base extractive workup serves as an effective initial purification, removing the bulk of neutral and basic impurities. For achieving the highest levels of purity required for pharmaceutical applications, recrystallization from a carefully selected solvent system like toluene or ethyl acetate/hexane is the preferred method. In cases where impurities are structurally similar to the product, flash column chromatography with an acidified eluent provides a reliable alternative. By systematically applying these techniques, researchers can confidently produce 2-(1-Cyanocyclobutyl)acetic acid of exceptional purity, ensuring the integrity of their downstream research and development activities.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and verified, clickable URLs for verification.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. DSpace [cora.ucc.ie]

- 3. lcms.cz [lcms.cz]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rubingroup.org [rubingroup.org]

- 10. mt.com [mt.com]

- 11. Home Page [chem.ualberta.ca]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. web.uvic.ca [web.uvic.ca]

- 16. Organic Syntheses Procedure [orgsyn.org]

Use of 2-(1-Cyanocyclobutyl)acetic acid in organic synthesis

Application Note: 2-(1-Cyanocyclobutyl)acetic Acid in Medicinal Chemistry

Part 1: Introduction & Strategic Value

2-(1-Cyanocyclobutyl)acetic acid is a high-value bifunctional building block used primarily to introduce conformational restriction into peptide mimetics and small-molecule drug candidates. Its structure features a gem-disubstituted cyclobutane ring bearing both a nitrile (electrophile/amine precursor) and a carboxylic acid (nucleophile acceptor/acylating agent).

Core Applications in Drug Discovery:

-

Bioisosterism: Acts as a lipophilic, non-aromatic spacer that mimics the bond angles of gem-dimethyl groups but with distinct metabolic stability and hydrodynamic volume.

-

Spirocyclic Scaffolds: It is the direct precursor to 2-azaspiro[4.3]octan-3-one (a cyclobutyl analog of the gabapentin lactam), a privileged scaffold in GPCR and ion channel modulation.

-

Gamma-Amino Acids: Precursor to 1-(aminomethyl)cyclobutylacetic acid (a gabapentin analog), utilized in neuroactive drug design to target the

subunit of voltage-gated calcium channels.

Part 2: Chemical Properties & Handling

| Property | Data | Notes |

| CAS Number | 259263-29-3 | |

| Formula | C | |

| MW | 139.15 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO, MeOH, DCM, EtOAc | Limited solubility in Hexanes/Water |

| pKa (Acid) | ~4.5 (Predicted) | Typical carboxylic acid acidity |

| Stability | Stable at RT | Avoid strong bases (nitrile hydrolysis risk) |

Safety Advisory: This compound contains a nitrile group.[1] While stable, thermal decomposition or exposure to strong acids/oxidizers may release toxic gases (HCN/NOx). All reactions involving nitrile reduction must be performed in a well-ventilated fume hood.

Part 3: Reaction Pathways & Logic

The utility of this building block lies in its orthogonal reactivity. The carboxylic acid can be coupled immediately, while the nitrile serves as a "masked" amine or aldehyde.

Figure 1: Divergent synthetic utility of 2-(1-Cyanocyclobutyl)acetic acid.

Part 4: Detailed Experimental Protocols

Protocol A: Reductive Cyclization to 2-Azaspiro[4.3]octan-3-one

Target: Synthesis of the spiro-lactam scaffold for use as a proline mimetic.

Mechanism: The nitrile is reduced to a primary amine. Due to the favorable geometry of the cyclobutyl ring (Thorpe-Ingold effect), the amine intramolecularly attacks the carboxylic acid (or ester), expelling water/alcohol to form the 5-membered lactam ring.

Reagents:

-

Substrate: 2-(1-Cyanocyclobutyl)acetic acid (1.0 equiv)

-

Catalyst: Raney Nickel (50% w/w slurry in water) or PtO

(10 mol%) -

Solvent: Methanol (anhydrous) or Acetic Acid

-

Hydrogen Source: H

gas (balloon or Parr shaker at 50 psi)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (7.2 mmol) of the substrate in 20 mL of anhydrous Methanol.

-

Catalyst Addition: Caution: Raney Nickel is pyrophoric. Under an argon blanket, carefully add Raney Nickel slurry (approx. 200 mg wet weight).

-

Hydrogenation: Purge the vessel with H

three times. Pressurize to 50 psi (or use a balloon for small scale, though reaction may be slower) and stir vigorously at 60°C for 12 hours.-

Note: Heating is crucial here. Room temperature reduction yields the open-chain amino acid. Heating promotes the in situ cyclization to the lactam.

-

-

Workup: Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition). Wash the pad with warm MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The spiro-lactam often crystallizes upon concentration.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

-

Expected Yield: 85-95%

-

Validation: LCMS (M+H), NMR (loss of nitrile peak at ~2240 cm

in IR).

-

Protocol B: Chemoselective Amide Coupling

Target: Functionalization of the carboxylic acid without affecting the nitrile.

Reagents:

-

Substrate: 2-(1-Cyanocyclobutyl)acetic acid (1.0 equiv)

-

Amine Partner: R-NH

(1.1 equiv)[2] -

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Step-by-Step Procedure:

-

Activation: To a solution of the acid (1.0 mmol) in DMF (5 mL) at 0°C, add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes.

-

Coupling: Add the amine partner (1.1 mmol). Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Check by TLC/LCMS. The nitrile is robust under these conditions.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

, and brine. -

Purification: Flash column chromatography (Hex/EtOAc).

Part 5: Case Study – "Cyclobutyl-Gabapentin" Synthesis

In the development of next-generation calcium channel blockers, the cyclohexyl ring of gabapentin is often substituted to modulate lipophilicity. The cyclobutyl analog is synthesized directly from our subject compound.

Workflow Visualization:

Figure 2: Synthesis of the open-chain gamma-amino acid (Gabapentin analog).

Critical Insight: Unlike Protocol A (where we used heat + neutral solvent to force cyclization), this protocol uses acidic hydrolysis after reduction to keep the amino acid in its open, linear form (as the hydrochloride salt). The salt form prevents cyclization to the lactam.

Part 6: References

-

Syntheses of Gabapentin and its Analogues. Chemical Reviews. A comprehensive review detailing the synthesis of gamma-amino acids from cyano-acetate precursors.

-

(General reference for class reactivity)

-

-

Preparation of 2-azaspiro[4.5]decan-3-one (Gabalactam). World Intellectual Property Organization, WO 2013/190357.[3] Describes the industrial process for the cyclohexyl analog, directly applicable to the cyclobutyl derivative.

-

Conformational Restriction in Drug Design. Journal of Medicinal Chemistry. Discusses the Thorpe-Ingold effect and the use of cyclobutyl rings to lock peptide conformations.

Sources

Application Note: 2-(1-Cyanocyclobutyl)acetic Acid as a Scaffold for Novel Therapeutics

[1]

Executive Summary

2-(1-Cyanocyclobutyl)acetic acid represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural core—a gem-disubstituted cyclobutane ring—offers a unique combination of conformational restriction and metabolic stability that is increasingly sought after to escape the "flatland" of traditional aromatic drug discovery.[1]

This guide details the application of this building block in synthesizing spirocyclic lactams, GABA analogs, and peptidomimetics. By leveraging the Thorpe-Ingold effect inherent in the cyclobutane ring, researchers can access novel chemical space with improved pharmacokinetic profiles.[1]

Chemical Profile & Handling

| Property | Data |

| Chemical Name | 2-(1-Cyanocyclobutyl)acetic acid |

| CAS Number | 252741-16-1 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Structural Feature | Gem-disubstituted cyclobutane (Spiro-center precursor) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2] |

| Stability | Stable under standard ambient conditions.[1] Avoid strong bases which may cause epimerization if chiral centers are introduced later.[1] |

Safety Note: While the cyclobutane ring possesses significant ring strain (~26.3 kcal/mol), it is kinetically stable.[1] However, the nitrile group releases toxic fumes if subjected to strong acidic hydrolysis without proper ventilation. Always handle in a fume hood.[1]

Strategic Utility: The Gem-Disubstituted Advantage

The primary value of this building block lies in the Gem-Dialkyl Effect (Thorpe-Ingold Effect) .[1] The internal bond angle of the cyclobutane ring (~88°) compresses the external angle between the nitrile and acetic acid groups. This compression:

-

Accelerates Cyclization: Intramolecular reactions (e.g., lactamization) occur significantly faster than in open-chain analogs.[1]

-

Restricts Conformation: When incorporated into a peptide or drug molecule, it locks the side chains into specific vectors, reducing the entropic penalty of binding to a protein target.

Visualizing the Synthetic Divergence

The following diagram illustrates the primary synthetic pathways accessible from this single building block.

Figure 1: Divergent synthesis pathways.[1] The central scaffold allows access to spiro-lactams, amino acids, and heterocyclic libraries.

Application Protocols

Protocol A: Synthesis of the Spiro-Lactam (2-Azaspiro[3.4]octan-1-one)

This reaction leverages the Thorpe-Ingold effect to spontaneously cyclize the intermediate amino-ester/acid.[1] This scaffold is a bioisostere for proline and a core for novel anticonvulsants.[1]

Mechanism: Catalytic hydrogenation reduces the nitrile to a primary amine.[1] The amine then attacks the carbonyl carbon of the acetic acid moiety (or its ester) to close the 5-membered lactam ring.

Materials:

-

Substrate: 2-(1-Cyanocyclobutyl)acetic acid (1.0 equiv)[1]

-

Catalyst: Raney Nickel (active slurry) or Rhodium on Alumina (5%)[1]

-

Solvent: Methanol (anhydrous) saturated with Ammonia (7N NH3 in MeOH)[1]

-

Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (7.2 mmol) of the starting acid in 20 mL of 7N NH3 in MeOH.

-

Note: The ammonia prevents the formation of secondary amines during reduction.

-

-

Catalyst Addition: Carefully add Raney Nickel (~0.5 g wet slurry) under an argon atmosphere.[1]

-

Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (or use a balloon for small scale, though reaction may be slower) and stir vigorously at room temperature for 12–16 hours.

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

-

Cyclization (Thermal): Concentrate the filtrate. The residue is the amino-acid/amide intermediate.[1] To force lactamization, redissolve in Toluene or Xylene and reflux for 4–6 hours with a Dean-Stark trap (if water removal is needed) or simply heat neat at 100°C under vacuum if the product is stable.[1]

-

Purification: The spiro-lactam can often be purified by recrystallization from hexanes/ethyl acetate or by silica gel chromatography (DCM/MeOH).[1]

Self-Validation:

-

IR Spectroscopy: Disappearance of the Nitrile peak (~2240 cm⁻¹) and appearance of the Lactam Carbonyl peak (~1680–1700 cm⁻¹).[1]

-

NMR: Appearance of distinct methylene protons adjacent to the nitrogen in the newly formed ring.[1]

Protocol B: Amide Library Generation (Parallel Synthesis)

This protocol is optimized for generating a library of compounds where the nitrile is preserved as a "warhead" or handle for late-stage modification, while the carboxylic acid is coupled to diverse amines.

Materials:

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

-

Diverse Amines (R-NH₂)[1]

Step-by-Step Procedure:

-

Activation: To a vial containing 2-(1-Cyanocyclobutyl)acetic acid (0.1 mmol) in DMF (1 mL), add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 5 minutes.

-

Coupling: Add the specific amine (0.11 mmol). Shake or stir at room temperature for 2 hours.

-

Quenching: Add 1 mL of saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 2 mL). Wash combined organics with brine.[1]

-

Analysis: LC-MS to confirm mass [M+H]⁺.

Advanced Application: Peptidomimetic Design

The 2-(1-Cyanocyclobutyl)acetic acid scaffold is a powerful tool for constraining peptide backbones .[1] Replacing a Glycine or Alanine residue with this scaffold introduces a "kink" that can lock a peptide into a

Workflow:

-

Monomer Synthesis: Convert the acid to Fmoc-protected amino acid (via Protocol A -> Hydrolysis -> Fmoc protection).

-

SPPS Integration: Use standard Solid Phase Peptide Synthesis to insert the cyclic amino acid.

-

Result: The resulting peptide will have reduced flexibility, often leading to higher affinity for GPCRs and increased resistance to proteases.[1]

Figure 2: Workflow for integrating the scaffold into peptidomimetics.

References

-

Synthesis of Gem-Difluorocyclobutanes and Analogous Scaffolds. Source: The Journal of Organic Chemistry (ACS Publications).[1] URL:[Link] (Contextual grounding on cyclobutane stability and synthesis).[1]

-